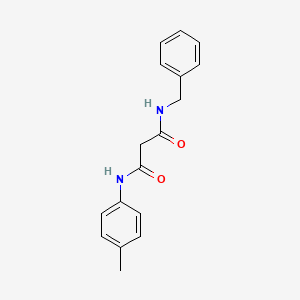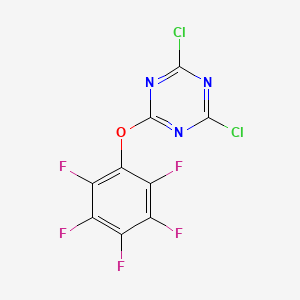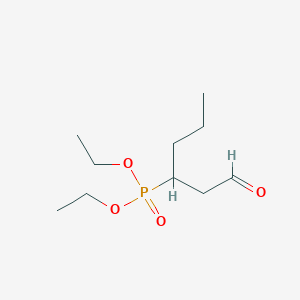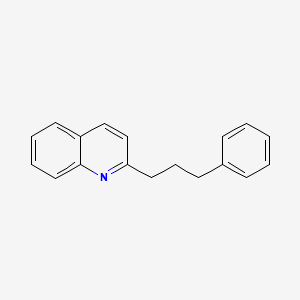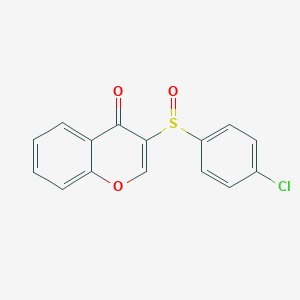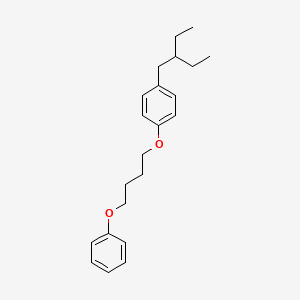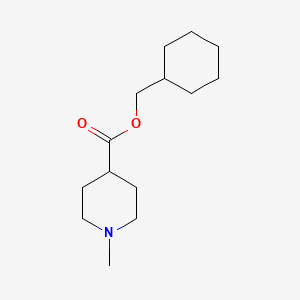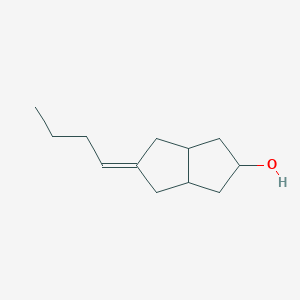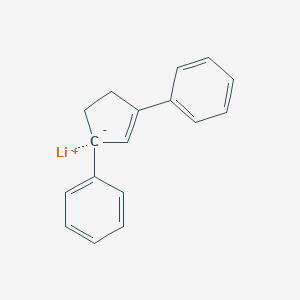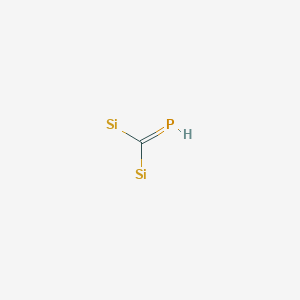![molecular formula C19H15NO B14297816 (2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone CAS No. 121168-49-8](/img/structure/B14297816.png)
(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is an organic compound with a complex structure that includes an aminophenyl group and a biphenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone typically involves the reaction of 2-aminophenyl with [1,1’-biphenyl]-3-ylmethanone under specific conditions. One common method involves the use of a palladium-catalyzed reaction, which facilitates the formation of the desired product through a series of steps including coupling and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to maintain the integrity of the compound during production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine
In medicine, (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities .
Industry
In industry, this compound is used in the production of advanced materials and as a precursor for the synthesis of various industrial chemicals. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical transformations .
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and leading to downstream effects in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminophenyl)(4-bromophenyl)methanone: This compound has a similar structure but includes a bromine atom, which can influence its reactivity and interactions.
Methanone, [2-(methylamino)phenyl]phenyl-:
(2-Aminophenyl)(phenyl)methanone thiosemicarbazone:
Uniqueness
(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is unique due to its combination of an aminophenyl group and a biphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .
Propiedades
Número CAS |
121168-49-8 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
(2-aminophenyl)-(3-phenylphenyl)methanone |
InChI |
InChI=1S/C19H15NO/c20-18-12-5-4-11-17(18)19(21)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,20H2 |
Clave InChI |
KZAGCLYQXSTJFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


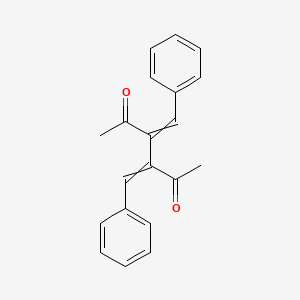
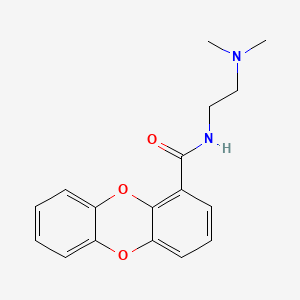
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
